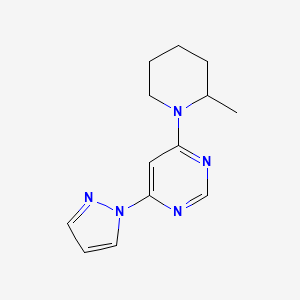
4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a 2-methylpiperidinyl group and a 1H-pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the 2-methylpiperidinyl and 1H-pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives.
科学的研究の応用
4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)benzene
- 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)quinoline
- 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)triazine
Uniqueness
Compared to similar compounds, 4-(2-methylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C13H17N5 |
|---|---|
分子量 |
243.31 g/mol |
IUPAC名 |
4-(2-methylpiperidin-1-yl)-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C13H17N5/c1-11-5-2-3-7-17(11)12-9-13(15-10-14-12)18-8-4-6-16-18/h4,6,8-11H,2-3,5,7H2,1H3 |
InChIキー |
BDSXUHBWQXRKBD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C2=NC=NC(=C2)N3C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopropyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15114774.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15114788.png)
![1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B15114794.png)
![6-[Benzyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B15114805.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B15114814.png)
![2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B15114818.png)
![2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine](/img/structure/B15114834.png)
![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)
![4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)
![4-{1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15114851.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)

![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
